molecular formula C5H2Cl2N4 B8190429 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine

Cat. No.: B8190429
M. Wt: 189.00 g/mol
InChI Key: INSIMKBRIQGBSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3,6-dichloropyrimidine with sodium azide, followed by cyclization to form the triazole ring. The reaction is usually carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production methods for this compound often involve optimizing the synthetic route for scalability and cost-effectiveness. This may include the use of continuous flow reactors and automated synthesis platforms to ensure consistent product quality and yield .

Chemical Reactions Analysis

Types of Reactions

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with amines can yield amino-substituted triazolopyrimidines, while oxidation can produce various oxidized derivatives .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern and the presence of chlorine atoms, which can influence its reactivity and biological activity. This makes it a valuable compound for developing targeted therapies and advanced materials .

Biological Activity

3,6-Dichloro-[1,2,3]triazolo[1,5-a]pyrimidine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, focusing on its anticancer properties, effects on microtubules, and potential as an inhibitor of drug resistance mechanisms.

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazolo[1,5-a]pyrimidine derivatives. For instance, various derivatives have been synthesized and evaluated for their antiproliferative effects against human cancer cell lines.

Case Study: Antiproliferative Effects

One study evaluated a series of triazolo[1,5-a]pyrimidine derivatives against three human cancer cell lines: MGC-803 (gastric cancer), HCT-116 (colon cancer), and MCF-7 (breast cancer). Among these compounds, one derivative (designated as H12 ) exhibited remarkable activity with IC50 values of 9.47 µM for MGC-803, 9.58 µM for HCT-116, and 13.1 µM for MCF-7 cells. This was notably more potent than the standard chemotherapeutic agent 5-Fluorouracil (5-FU) .

Table 1: Antiproliferative Activity of Triazolo[1,5-a]pyrimidine Derivatives

CompoundCell LineIC50 (µM)Comparison DrugIC50 (µM)
H12MGC-8039.475-FU12.0
H12HCT-1169.585-FU12.0
H12MCF-713.15-FU12.0

The mechanism of action involves the inhibition of the ERK signaling pathway, which leads to decreased phosphorylation levels of key proteins involved in cell proliferation and survival . Additionally, compound H12 was found to induce apoptosis and cause G2/M phase cell cycle arrest in MGC-803 cells.

Microtubule Stabilization

Another significant aspect of this compound is its role in stabilizing microtubules. Microtubule stabilization is crucial for maintaining cellular structure and function and has therapeutic implications in neurodegenerative diseases.

Research indicates that certain triazolo[1,5-a]pyrimidines stabilize microtubules by interacting with the vinca site on β-tubulin. This interaction contrasts with traditional microtubule-depolymerizing agents like vinblastine . In vitro studies demonstrated that these compounds could increase markers of stable microtubules in various cell lines.

Table 2: Microtubule Stabilizing Activity

CompoundCell LineEffect on Microtubules
TPD-1QBI293Increased stability markers (acetylated α-tubulin)
TPD-2QBI293Dose-dependent increase in stable microtubules

Inhibition of Drug Resistance

The compound also shows promise as an inhibitor of P-glycoprotein (ABCB1), a key player in multidrug resistance in cancer therapy. A derivative known as WS-898 demonstrated high potency as an ABCB1 inhibitor with IC50 values ranging from 3.67 to 5.0 nM across different resistant cell lines . This suggests that triazolo[1,5-a]pyrimidine derivatives could enhance the efficacy of existing chemotherapeutics by overcoming resistance mechanisms.

Properties

IUPAC Name

3,6-dichlorotriazolo[1,5-a]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H2Cl2N4/c6-3-1-8-5-4(7)9-10-11(5)2-3/h1-2H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INSIMKBRIQGBSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=C(N=NN21)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H2Cl2N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.00 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.